molecular formula C18H12N2 B12972356 4-(5-Phenylpyridin-2-yl)benzonitrile

4-(5-Phenylpyridin-2-yl)benzonitrile

Cat. No.: B12972356
M. Wt: 256.3 g/mol
InChI Key: DYFGIRDZLVYPCE-UHFFFAOYSA-N
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Description

4-(5-Phenylpyridin-2-yl)benzonitrile is a biphenyl derivative featuring a pyridine ring conjugated to a benzonitrile group. The cyano (-CN) group at the para position of the benzene ring enhances electron-withdrawing properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C18H12N2

Molecular Weight

256.3 g/mol

IUPAC Name

4-(5-phenylpyridin-2-yl)benzonitrile

InChI

InChI=1S/C18H12N2/c19-12-14-6-8-16(9-7-14)18-11-10-17(13-20-18)15-4-2-1-3-5-15/h1-11,13H

InChI Key

DYFGIRDZLVYPCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Phenylpyridin-2-yl)benzonitrile typically involves the reaction of 5-phenyl-2-pyridinecarboxaldehyde with a suitable nitrile source under specific reaction conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 5-phenyl-2-pyridinecarboxaldehyde is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 4-(5-Phenylpyridin-2-yl)benzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Phenylpyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of 4-(5-Phenylpyridin-2-yl)benzonitrile, such as amines, halides, and alkylated compounds.

Scientific Research Applications

4-(5-Phenylpyridin-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(5-Phenylpyridin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Molecular Weight and Reactivity

  • 4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile (C₁₁H₈N₄O, MW 212.21): Incorporates a hydroxypyrimidinyl group, enabling hydrogen bonding and coordination with metal ions. Used as an intermediate in antiretroviral drugs like etravirine .
  • 4-(5-Phenylpyridin-2-yl)benzonitrile: Lacks heterocyclic amino groups but features a rigid biphenyl structure, favoring π-π stacking interactions in supramolecular assemblies.

Photophysical and Solvent-Dependent Properties

  • MOT (2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile) and DMAT (4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile): Thiophene-linked benzonitriles exhibit fluorosolvatochromism. Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) shift emission spectra, while the cyano group stabilizes excited states .
  • 4-(5-Phenylpyridin-2-yl)benzonitrile: The absence of thiophene or amino groups limits solvatochromic behavior but may enhance thermal stability in materials applications.

Coordination Chemistry and Material Science

  • 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile : Tetrazole groups enable diverse coordination modes with transition metals, useful in metal-organic frameworks (MOFs) .
  • 4-(Dimethylamino)benzonitrile: Electron-donating -N(CH₃)₂ group increases electron density, altering reactivity in dye synthesis and polymer chemistry .

Data Table: Key Structural and Functional Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
4-(5-Phenylpyridin-2-yl)benzonitrile C₁₈H₁₁N₂ 255.30 Phenylpyridyl, -CN π-π stacking, drug intermediates -
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile C₁₁H₈N₄O 212.21 Hydroxypyrimidinyl, -CN Etravirine intermediate, H-bonding
TMC278/rilpivirine C₂₂H₁₈N₆ 366.42 Cyanoethenyl, dimethylphenyl NNRTI, high bioavailability
MOT C₁₈H₁₁FN₂OS 330.36 Thiophene, -OCH₃, -F Fluorosolvatochromism
4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile C₁₅H₁₁N₇ 305.30 Tetrazole, pyridyl MOF construction

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